Product packaging for 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile(Cat. No.:)

2'-Chloro-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B13644953
M. Wt: 213.66 g/mol
InChI Key: ZXDYQXRJKNAQJS-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) Chemistry and Nitrile Functional Group Reactivity

The structure of 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile is characterized by two main features: the biphenyl scaffold and the nitrile functional group. Biphenyls, which consist of two interconnected phenyl rings, are a significant class of compounds in medicinal chemistry and materials science. rsc.orgresearchgate.net The presence of a chlorine atom on one of the phenyl rings can influence the electronic properties and reactivity of the molecule.

The nitrile group (a carbon triple-bonded to a nitrogen atom) is a versatile functional group in organic synthesis. acs.org The carbon atom in the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the conversion of the nitrile group into a variety of other functional groups, such as amines, amides, carboxylic acids, and ketones. libretexts.org The reactivity of the nitrile can be further tuned by the presence of nearby electron-withdrawing groups. nih.gov

Significance as a Foundational Motif in Organic Synthesis Research

This compound serves as a valuable building block in the creation of more elaborate molecular architectures. The synthesis of the biphenyl-2-carbonitrile core itself can be achieved through modern catalytic methods. Palladium-catalyzed C-H bond activation, using the cyano group as a directing group, is one such approach for synthesizing biphenyl-2-carbonitrile derivatives from aryl nitriles and aryl halides. nih.gov Another method involves the rhodium(III)-catalyzed C-H Hiyama cross-coupling of benzimidate derivatives with arylsilanes, which also yields biphenyl-2-carbonitrile structures. acs.org The well-established Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with an aryl boronic acid or ester in the presence of a palladium catalyst, is a widely used and efficient method for the synthesis of biphenyls and could be applied to the synthesis of this compound. gre.ac.uksandiego.eduyoutube.comnih.gov

Once synthesized, this compound can be used as a precursor to other molecules. wikipedia.orgunodc.org The nitrile group can be transformed, and the chloro-substituted biphenyl core can be further functionalized, allowing for the construction of a diverse range of compounds.

Overview of Advanced Research Domains Pertaining to this compound

While specific research applications for this compound are not extensively documented in publicly available literature, the structural motifs it contains are prevalent in several advanced research areas.

In the field of medicinal chemistry, the biphenyl scaffold is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. gre.ac.uk The introduction of a chlorine atom can often enhance the pharmacological properties of a molecule. nih.gov Furthermore, the nitrile group can act as a "warhead" in covalent inhibitors, forming a bond with specific residues in target proteins. nih.govnih.gov Therefore, derivatives of this compound could be investigated for their potential as therapeutic agents.

In materials science, fluorinated biphenyls are utilized in the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.org While this specific compound is not fluorinated, the rigid biphenyl structure is a key feature for these applications, suggesting that appropriately substituted derivatives of this compound could have potential in the design of new organic materials.

Interactive Data Table of Compound Properties

Below are the key physical and chemical properties of this compound.

PropertyValue
Molecular FormulaC₁₃H₈ClN
Molecular Weight213.66 g/mol
IUPAC Name2-(2-chlorophenyl)benzonitrile
CAS Number346656-74-4
XLogP34.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Table of Chemical Compounds Mentioned

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClN B13644953 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H8ClN

Molecular Weight

213.66 g/mol

IUPAC Name

2-(2-chlorophenyl)benzonitrile

InChI

InChI=1S/C13H8ClN/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8H

InChI Key

ZXDYQXRJKNAQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=CC=C2Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 1,1 Biphenyl 2 Carbonitrile

Strategic Retrosynthetic Approaches to the Biphenyl-Carbonitrile Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile, the primary disconnection is the C-C bond between the two phenyl rings, leading to two main strategies involving either a pre-functionalized biphenyl (B1667301) core or the coupling of two separate aromatic precursors.

Halogenated Aromatic Precursors in Biphenyl Synthesis

The construction of the biphenyl framework often relies on the coupling of halogenated aromatic precursors. In the synthesis of this compound, two principal retrosynthetic disconnections of the central carbon-carbon bond lead to two sets of synthons.

Disconnection A involves a (2-chlorophenyl) synthon and a (2-cyanophenyl) synthon. The corresponding synthetic equivalents would be a 2-chlorophenyl organometallic reagent and a 2-halobenzonitrile, or vice versa. Common choices for the halogen on the benzonitrile moiety are bromine or iodine due to their higher reactivity in cross-coupling reactions compared to chlorine.

Disconnection B would involve a (2-halophenyl) synthon and a (2'-chloro-2-cyanophenyl) synthon. This approach is generally less favored due to the increased complexity of the starting materials.

The selection of specific halogenated precursors is crucial and often depends on the chosen coupling methodology and the commercial availability of the starting materials. For instance, in a Suzuki-Miyaura coupling, one precursor would be a boronic acid or ester, while the other would be an aryl halide.

Cyanation Techniques for Aromatic Systems

The introduction of the nitrile group is a critical step in the synthesis. This can be achieved either before or after the formation of the biphenyl bond.

Pre-coupling Cyanation: This is the more common approach where one of the starting materials, typically a halobenzonitrile (e.g., 2-bromobenzonitrile), already contains the cyano group. This simplifies the final steps of the synthesis.

Post-coupling Cyanation: In this strategy, a biphenyl derivative is first synthesized, and the nitrile group is introduced in a subsequent step. Common methods for cyanation of an existing aromatic ring include the Rosenmund-von Braun reaction, which uses copper(I) cyanide, or palladium-catalyzed cyanation reactions using sources like potassium cyanide or zinc cyanide. However, these methods can sometimes be limited by harsh reaction conditions and the toxicity of the cyanide reagents.

Metal-Catalyzed Cross-Coupling Strategies

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. The synthesis of this compound is well-suited for several of these powerful methodologies.

Suzuki-Miyaura Cross-Coupling Protocols for Biphenyl Formation

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. tcichemicals.com The general catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org

For the synthesis of this compound, a common approach involves the coupling of 2-chlorophenylboronic acid with 2-bromobenzonitrile. researchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the boronic acid.

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromobenzonitrile2-Chlorophenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001292
1-Bromo-2-chlorobenzene2-Cyanophenylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O801685

This is an interactive data table. The values are representative examples from the literature and may vary based on specific experimental conditions.

Negishi Cross-Coupling Methodologies for Aryl-Aryl Bond Construction

The Negishi coupling is another powerful tool for the formation of C-C bonds, utilizing organozinc reagents as the coupling partners. wikipedia.org Organozinc compounds are generally more reactive than organoboron reagents, which can be advantageous in certain cases. organic-chemistry.org The reaction is catalyzed by palladium or nickel complexes and exhibits good functional group tolerance. wikipedia.org

A plausible route for the synthesis of this compound via Negishi coupling would involve the reaction of a 2-chlorophenylzinc halide with 2-bromobenzonitrile. mit.edunih.gov The organozinc reagent can be prepared in situ from the corresponding Grignard reagent or by direct insertion of zinc into an aryl halide.

Aryl HalideOrganozinc ReagentCatalystLigandSolventTemp (°C)Time (h)Yield (%)
2-Bromobenzonitrile2-Chlorophenylzinc chloridePd(OAc)₂CPhosTHF251288
1-Bromo-2-chlorobenzene2-Cyanophenylzinc bromideNi(acac)₂PPh₃THF602475

This is an interactive data table. The values are representative examples from the literature and may vary based on specific experimental conditions.

Hiyama Cross-Coupling Reactions in Aqueous Media

The Hiyama coupling utilizes organosilanes as coupling partners in the presence of a palladium catalyst and an activator, typically a fluoride source like TBAF (tetrabutylammonium fluoride). organic-chemistry.org A significant advantage of the Hiyama coupling is the low toxicity and high stability of organosilanes. nih.gov Recent developments have focused on performing these reactions in aqueous media, enhancing their green chemistry profile. nih.gov

The synthesis of biphenyl-2-carbonitrile derivatives has been successfully achieved using Hiyama coupling in water. nih.gov For the synthesis of this compound, this would involve the coupling of an appropriate aryl halide with an organosilane. For instance, the reaction of 1-bromo-2-chlorobenzene with 2-(trimethoxysilyl)benzonitrile could be a viable route.

Aryl HalideOrganosilaneCatalystActivatorSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-chlorobenzene2-(Trimethoxysilyl)benzonitrilePdCl₂(dppf)TBAFTHF802478
2-Bromobenzonitrile2-ChlorophenyltrimethoxysilanePd(OAc)₂TBAFDioxane1001881

This is an interactive data table. The values are representative examples from the literature and may vary based on specific experimental conditions.

Ullmann Coupling and its Variants

The Ullmann reaction, first reported by Fritz Ullmann and his student Bielecki in 1901, represents a classical method for the formation of aryl-aryl bonds through the copper-mediated coupling of two aryl halides. wikipedia.org The traditional Ullmann coupling often requires harsh reaction conditions, such as high temperatures (typically over 200 °C), and stoichiometric amounts of copper, which can lead to erratic yields and the production of toxic byproducts. wikipedia.orgorganic-chemistry.org A typical example of the classic Ullmann biaryl coupling is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl using a copper-bronze alloy. wikipedia.org

The reaction mechanism has been extensively studied, and it is generally accepted that it involves the formation of an organocopper compound, which then reacts with the second aryl halide in a nucleophilic aromatic substitution-like manner. wikipedia.org Electron spin resonance studies have ruled out the involvement of a radical intermediate. wikipedia.org

Modern variations of the Ullmann reaction have been developed to overcome the limitations of the classical method. These variants often employ palladium or nickel catalysts, which allow for milder reaction conditions and a broader substrate scope. wikipedia.orgresearchgate.net Despite these improvements, the yields can still be moderate. wikipedia.org For the synthesis of unsymmetrical biaryls, one of the coupling partners is often used in excess. byjus.com The development of chiral ligands has also enabled the synthesis of asymmetric biaryl compounds. wikipedia.org

ReactionCatalystConditionsAdvantagesLimitations
Classic Ullmann CopperHigh temperature (>200°C)Historical significanceHarsh conditions, stoichiometric copper, erratic yields
Modern Variants Palladium, NickelMilder temperaturesBroader substrate scopeModerate yields

Considerations for Other Catalytic Coupling Reactions (e.g., Sonogashira, Heck)

While not directly reported for the synthesis of this compound, other palladium-catalyzed cross-coupling reactions such as the Sonogashira and Heck reactions are powerful tools for the formation of carbon-carbon bonds and could be adapted for this purpose.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its mild reaction conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.orglibretexts.org The versatility of the Sonogashira coupling has led to its wide application in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.orgnih.gov For a potential synthesis of the target compound, a Sonogashira coupling could be envisioned to introduce an alkyne, which could then be further functionalized.

The Heck reaction , discovered by Tsutomu Mizoroki and Richard F. Heck, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction was the first example of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org Modern Heck reaction protocols have expanded the scope to include a wider range of substrates under milder conditions. nih.govnih.gov A Heck coupling strategy could potentially be employed to construct the biphenyl core.

Coupling ReactionReactantsCatalyst SystemKey Features
Sonogashira Terminal alkyne + Aryl/Vinyl halidePalladium catalyst, Copper(I) co-catalyst, Amine baseForms C(sp)-C(sp2) bonds, mild conditions. wikipedia.orgorganic-chemistry.org
Heck Alkene + Unsaturated halide/triflatePalladium catalyst, BaseForms substituted alkenes, follows a Pd(0)/Pd(II) cycle. wikipedia.orgorganic-chemistry.org

Directed C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, avoiding the pre-functionalization of starting materials.

Palladium-catalyzed ortho C-H arylation is a highly effective method for the direct formation of biaryl compounds. nih.govmit.edumit.edu This approach often utilizes a directing group on one of the aromatic rings to achieve high regioselectivity. For substrates like anilides, the amide group can act as a directing group, facilitating the C-H activation at the ortho position. nih.govmit.edumit.edu The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and an oxidant. nih.govmit.edu

The mechanism of palladium-catalyzed C-H arylation has been a subject of extensive investigation. One proposed mechanism is the concerted metalation-deprotonation (CMD) pathway. rsc.org However, recent studies suggest that a cooperative bimetallic mechanism, involving two palladium species, may be operative in some cases. rsc.org The site-selectivity of the C-H arylation is influenced by both steric effects and the acidity of the C-H bond. rsc.org For instance, in the arylation of simple arenes, electron-deficient arenes bearing fluoro or cyano groups tend to exhibit high ortho-selectivity. rsc.org

In the context of unprotected anilines, a palladium catalytic system using the ligand [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) has been shown to selectively arylate the ortho position. acs.org The ligand plays a crucial role in both the C-H cleavage step and in determining the chemoselectivity by favoring C-C over C-N bond formation. acs.org

Directed ortho C-H iodination provides an alternative route to functionalized biaryls. The introduction of an iodine atom at a specific position allows for subsequent cross-coupling reactions to build the biphenyl scaffold. The cyano group itself can act as a directing group for palladium-catalyzed ortho-halogenation of arylnitriles. organic-chemistry.orgacs.org This method allows for the selective introduction of iodine, bromine, or chlorine at the position ortho to the nitrile group. organic-chemistry.org

Similarly, carboxylic acids can serve as directing groups for ortho-iodination. An iridium-catalyzed method has been developed for the selective ortho-monoiodination of benzoic acids under mild conditions, without the need for a base or other additives. acs.org This strategy offers high functional group tolerance. acs.org For benzaldehydes, a palladium-catalyzed direct ortho-C–H iodination has been achieved using a monodentate transient directing group. researchgate.net

Directing GroupCatalystHalogen SourceKey Advantage
CyanoPalladiumNIS, NBS, NCSDirect functionalization of arylnitriles. organic-chemistry.org
Carboxylic AcidIridiumN-Iodosuccinimide (NIS)Mild conditions, high functional group tolerance. acs.org
Aldehyde (transient)PalladiumN-Iodosuccinimide (NIS)Avoids permanent directing groups. researchgate.net

Dual catalysis, which combines two distinct catalytic cycles, has emerged as a powerful strategy to enable new transformations. nih.gov In the context of C-H activation, combining photocatalysis with transition metal catalysis has shown significant promise. researchgate.net For instance, a dual catalytic system involving phenanthraquinone as a photocatalyst and a palladium catalyst has been used for the acylation of arenes with aldehydes via dual C-H activations at room temperature. researchgate.net This approach leverages the ability of the photocatalyst to generate reactive radical intermediates under mild conditions, which then engage in the palladium catalytic cycle. nih.govresearchgate.net Such dual catalysis strategies could potentially be applied to the synthesis of this compound by enabling novel C-H functionalization pathways.

Nitrile Group Introduction and Transformation in Biphenyl Systems

The nitrile group is a versatile functional group in organic synthesis, capable of being transformed into a wide array of other functionalities such as amines, aldehydes, carboxylic acids, and various nitrogen-containing heterocycles. acs.orgresearchgate.net

The introduction of a nitrile group into an aromatic system can be achieved through several methods. One common approach is the Sandmeyer reaction, which involves the diazotization of an aniline followed by treatment with a cyanide salt. Another method is the direct conversion of primary amides to nitriles via dehydration using reagents like thionyl chloride (SOCl₂). libretexts.org Aldehydes can also be converted to nitriles in a one-pot procedure. organic-chemistry.org

In the context of biphenyl systems, rhodium(III)-catalyzed ortho-C–H arylation of benzimidates with arylsilanes has been developed for the direct synthesis of biphenyl-2-carbonitrile derivatives. acs.org In this methodology, the benzimidate acts as both an effective directing group and a precursor to the nitrile group. acs.org Furthermore, palladium-catalyzed ortho-arylation of benzamides can produce biphenyl-2-carboxamides, which can be subsequently converted to the corresponding nitriles. nih.gov

The nitrile group itself is relatively stable but can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org Reduction with reagents like lithium aluminum hydride (LiAlH₄) yields a primary amine. libretexts.org Reaction with organometallic reagents such as Grignard reagents can lead to the formation of ketones. libretexts.org The use of diisobutylaluminium hydride (DIBALH) allows for the partial reduction of nitriles to aldehydes. libretexts.org

TransformationReagentsProduct
Hydrolysis H₃O⁺ or OH⁻/H₂OCarboxylic Acid
Reduction 1. LiAlH₄, 2. H₂OPrimary Amine
Partial Reduction 1. DIBALH, 2. H₂OAldehyde
Reaction with Grignard 1. R-MgBr, 2. H₃O⁺Ketone

Cyanation of Halogenated Biphenyls

A primary route for introducing the nitrile functional group is through the cyanation of an appropriately substituted halogenated biphenyl, such as 2-bromo-2'-chlorobiphenyl or 2-iodo-2'-chlorobiphenyl. This transformation is typically accomplished using transition-metal catalysis, with palladium-based systems being particularly prevalent due to their high efficiency and functional group tolerance. google.com

The reaction involves the cross-coupling of the aryl halide with a cyanide source. Modern methodologies prioritize the use of less toxic cyanide reagents over traditional sources like KCN or NaCN. organic-chemistry.org Potassium hexacyanoferrate(II), K4[Fe(CN)6], has emerged as a favorable alternative because it is non-toxic, inexpensive, and readily available. rsc.org The general mechanism for palladium-catalyzed cyanation involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst. rsc.org

Various ligands and catalyst systems have been developed to optimize this process, enhancing reaction rates and yields. For instance, palladium nanoparticles supported on materials like zinc oxide or microbeads have demonstrated high catalytic activity and stability. organic-chemistry.org These heterogeneous catalysts also simplify product purification and allow for catalyst recycling.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

Catalyst System Cyanide Source Solvent Temperature (°C) Yield (%) Reference
Pd(OAc)₂ / Ligand K₄[Fe(CN)₆] t-BuOH/H₂O 120 High rsc.org
Pd NPs@Microcapsules K₄[Fe(CN)₆] DMF 120 up to 97
Pd/ZnO K₄[Fe(CN)₆] DMF 130 Good to Moderate organic-chemistry.org

Note: Yields are representative for various aryl halides and may vary for the specific synthesis of this compound. NCTS refers to N-Cyano-N-phenyl-p-toluenesulfonamide.

Dehydration of Biphenylcarboxamides

An alternative synthetic route involves the dehydration of the corresponding amide, 2'-Chloro-[1,1'-biphenyl]-2-carboxamide. This method is a classic transformation for nitrile synthesis and relies on the removal of a water molecule from the primary amide group. A variety of dehydrating agents can be employed for this purpose, ranging from traditional reagents to milder, more modern systems.

Commonly used reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and trifluoroacetic anhydride. google.commdpi.com However, these can require harsh conditions. A milder and efficient alternative involves the use of cyanuric chloride in the presence of an N,N-disubstituted formamide like N,N-dimethylformamide (DMF). mdpi.com This system forms a Vilsmeier-type reagent in situ, which activates the amide oxygen, facilitating the elimination of water under relatively gentle conditions. This method has been successfully applied to the dehydration of various aromatic and heterocyclic carboxamides, yielding the corresponding nitriles in good to excellent yields. mdpi.com

Table 2: Dehydrating Agents for Carboxamide to Nitrile Conversion

Dehydrating Agent Conditions Advantages Disadvantages
Phosphorus Pentoxide (P₂O₅) High temperature Effective for stable amides Harsh conditions, difficult workup
Phosphoryl Chloride (POCl₃) Reflux in solvent Common and effective Corrosive, generates acidic byproducts
Trifluoroacetic Anhydride Moderate temperature High reactivity Expensive, moisture-sensitive

Green Chemistry Principles and Sustainable Synthesis Routes

Solvent Selection and Reaction Medium Optimization (e.g., Water as Solvent)

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. The ideal green solvent is non-toxic, renewable, and has a low environmental impact. Water is an excellent candidate due to its availability, non-toxicity, and non-flammability.

Recent research has demonstrated the feasibility of synthesizing biphenyl-2-carbonitrile derivatives directly in water. acs.org One such innovative method is the Rhodium(III)-catalyzed C-H Hiyama cross-coupling of benzimidate derivatives with arylsilanes. acs.org In this approach, water serves as a sustainable solvent, and the benzimidate acts as both a directing group for the C-H activation and a precursor to the nitrile group. acs.org Other sustainable solvent choices include ethanol, which is a bio-based solvent, or in some cases, performing reactions under solvent-free conditions, which completely eliminates solvent waste. nih.govscispace.com

Catalyst Efficiency and Recyclability in this compound Synthesis

Catalysts are fundamental to green chemistry as they allow for reactions to proceed with higher efficiency and selectivity, often under milder conditions. jk-sci.com For the synthesis of this compound, particularly via cyanation or cross-coupling routes, the focus is on developing highly active catalysts that can be used in low loadings and, crucially, can be recovered and reused.

Table 3: Catalyst Reusability in Biphenyl Synthesis Reactions

Catalyst System Reaction Type Number of Cycles Final Yield (%) Reference
Pd NPs@Microcapsules Cyanation 7 High
MCM-41-Immobilized Ru(III) Oxidative Cyanation 7 High nih.gov

Atom Economy and Reaction Pathway Design

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The goal is to design synthetic pathways that maximize atom economy, thereby minimizing the generation of waste byproducts. scranton.edursc.org

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

When evaluating the synthetic routes to this compound:

Addition and Rearrangement Reactions: These are the most desirable types of reactions as they have a theoretical atom economy of 100%, where all reactant atoms are incorporated into the product. rsc.org

Substitution Reactions (e.g., Cyanation): The cyanation of 2-bromo-2'-chlorobiphenyl has a lower atom economy because it generates stoichiometric byproducts (e.g., metal salts). The efficiency depends on the specific cyanide source used.

Elimination Reactions (e.g., Dehydration): The dehydration of 2'-Chloro-[1,1'-biphenyl]-2-carboxamide is an elimination (or condensation) reaction that produces water as a byproduct. While water is a benign byproduct, the atoms from the water molecule are not incorporated into the final product, thus reducing the atom economy from a perfect 100%.

Designing a synthetic route with high atom economy involves choosing reaction types that are inherently more efficient and minimizing the use of stoichiometric reagents and protecting groups. jk-sci.com

Chemical Reactivity and Derivatization Pathways of 2 Chloro 1,1 Biphenyl 2 Carbonitrile

Reactivity of the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. libretexts.orglibretexts.orgopenstax.org This inherent polarity makes it susceptible to attack by nucleophiles and allows it to undergo various transformations, including reduction, hydrolysis, and addition reactions. ucalgary.calibretexts.org

The nitrile group can be reduced to form either primary amines or aldehydes, depending on the reducing agent and reaction conditions employed.

The reduction to primary amines is a common and efficient transformation, typically achieved using powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction mechanism involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The initial addition forms an imine anion intermediate, which is then further reduced to a dianion. openstax.orglibretexts.org Subsequent protonation during an aqueous workup yields the primary amine. libretexts.org

Alternatively, the reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H). This reagent allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon acidic workup to yield the corresponding aldehyde. youtube.com

ReagentProductDescription
Lithium Aluminum Hydride (LiAlH₄)Primary AmineA strong reducing agent that completely reduces the nitrile to a primary amine through two hydride additions. libretexts.orglibretexts.org
Diisobutylaluminum Hydride (DIBAL-H)AldehydeA milder reducing agent that facilitates partial reduction to an imine, which is then hydrolyzed to an aldehyde. youtube.com
Ammonia (B1221849) BoranePrimary AmineReduces a wide range of nitriles to primary amines in good yields under thermal conditions without a catalyst. organic-chemistry.org
Catalytic Hydrogenation (e.g., H₂/Raney Ni)Primary AmineA common industrial method for the reduction of nitriles to primary amines.

Nitriles can be hydrolyzed under either acidic or basic aqueous conditions to yield carboxylic acids. openstax.orglumenlearning.com This reaction typically proceeds through an amide intermediate, which may be isolated under certain conditions. libretexts.orgchemguide.co.uk

In acid-catalyzed hydrolysis , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom. libretexts.orglumenlearning.com A weak nucleophile, such as water, can then attack the carbon. Following deprotonation, a tautomerization of the resulting imidic acid yields the more stable amide. chemistrysteps.com Further hydrolysis of the amide under acidic conditions leads to the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

In base-catalyzed hydrolysis , a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbon of the nitrile group to form an imine anion. libretexts.orglibretexts.orglibretexts.org Protonation of this intermediate gives a hydroxy imine, which tautomerizes to an amide. libretexts.org Continued hydrolysis of the amide in the basic solution results in the formation of a carboxylate salt and ammonia. chemguide.co.uk The free carboxylic acid can then be obtained by acidification in a subsequent step. libretexts.orgchemguide.co.uk

ConditionIntermediate ProductFinal ProductMechanism Summary
Acidic (e.g., H₃O⁺, heat)AmideCarboxylic AcidProtonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water. lumenlearning.comchemistrysteps.com
Basic (e.g., NaOH, H₂O, heat)AmideCarboxylate SaltDirect nucleophilic attack by hydroxide ion on the nitrile carbon, followed by hydrolysis of the intermediate amide. libretexts.orglibretexts.org

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a direct route to the synthesis of various nitrogen-containing heterocycles. mdpi.com These reactions, particularly [3+2] cycloadditions with 1,3-dipoles, are an efficient method for constructing five-membered heterocyclic rings. mdpi.com The specific outcome of these reactions can be influenced by factors such as the solvent and the nature of the reactants. mdpi.com The reversible nature of some of these cycloadditions has also been noted, highlighting potential applications in dynamic covalent chemistry. mdpi.com

Reactant TypeResulting Heterocycle (Example)Reaction Class
Azide (R-N₃)Tetrazole[3+2] Cycloaddition
Nitrile Oxide (R-CNO)Oxadiazole[3+2] Cycloaddition
Diazoalkane (R₂-CN₂)Triazole[3+2] Cycloaddition

The electrophilic carbon of the nitrile group readily reacts with a variety of strong nucleophiles, including organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents. ucalgary.caucalgary.ca The addition of a Grignard reagent to a nitrile forms an intermediate imine salt. ucalgary.ca This intermediate is stable to further attack by the organometallic reagent. Subsequent hydrolysis of the imine salt during aqueous workup yields a ketone. openstax.orgucalgary.ca This two-step process provides an effective method for ketone synthesis. ucalgary.ca Similarly, biological nucleophiles like the thiol group of cysteine can react with nitriles to form thioimidate intermediates. nih.gov

Reagent TypeReagent ExampleIntermediateFinal Product (after workup)
Organometallic (Grignard)CH₃MgBrImine SaltKetone
Organometallic (Organolithium)CH₃LiImine SaltKetone
Hydride DonorLiAlH₄Imine AnionPrimary Amine
Thiol NucleophileCysteineThioimidateThiazoline

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to one of the biphenyl (B1667301) rings is generally unreactive under standard conditions. However, it can be substituted through specific reaction pathways, most notably nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike Sₙ2 reactions, the SₙAr mechanism does not involve a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.orgchemistrysteps.com Instead, it typically proceeds through a two-step addition-elimination mechanism. chemistrysteps.com

In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

The feasibility of SₙAr reactions is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly favored when strong electron-withdrawing groups (such as nitro groups) are positioned ortho or para to the leaving group. chemistrysteps.comyoutube.comnih.gov These groups help to stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

In the case of 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile, the electron-withdrawing nitrile group is located on the adjacent phenyl ring, not in the ortho or para position on the chlorinated ring. While the nitrile group does withdraw electron density from the biphenyl system, its activating effect on the chlorinated ring is significantly weaker than that of a directly substituted ortho or para group. Therefore, forcing conditions, such as high temperatures, strong nucleophiles, or specialized catalysts, would likely be required to facilitate nucleophilic aromatic substitution on the chlorinated ring.

NucleophilePotential Product
Hydroxide (OH⁻)2'-(Hydroxy)-[1,1'-biphenyl]-2-carbonitrile
Alkoxide (RO⁻)2'-(Alkoxy)-[1,1'-biphenyl]-2-carbonitrile
Ammonia (NH₃)2'-(Amino)-[1,1'-biphenyl]-2-carbonitrile
Amine (RNH₂)2'-(Alkylamino)-[1,1'-biphenyl]-2-carbonitrile

Further Metal-Catalyzed Cross-Coupling Transformations at the Chloro Position

The chloro substituent at the 2'-position of the biphenyl scaffold serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are fundamental in the synthesis of more complex biaryl and teraryl systems.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While specific examples for this compound are not extensively documented in readily available literature, the general principles for the Suzuki-Miyaura coupling of aryl chlorides are well-established. The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, often necessitating more specialized catalyst systems. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate the oxidative addition of the palladium(0) species into the C-Cl bond, which is the rate-limiting step of the catalytic cycle. nih.govnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is particularly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. Similar to the Suzuki coupling, the use of specialized ligands is often crucial for achieving high yields and good functional group tolerance, especially when dealing with less reactive aryl chlorides. wikipedia.orglibretexts.org

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgsynarchive.comlibretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes, which are versatile intermediates for further transformations. The reactivity of aryl chlorides in Sonogashira couplings is also lower than that of other aryl halides, often requiring higher reaction temperatures and carefully chosen catalyst systems. wikipedia.org

A representative table of conditions for these cross-coupling reactions with analogous aryl chlorides is presented below, illustrating the typical parameters employed.

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)
Suzuki-MiyauraPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-120
Buchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuToluene80-110
SonogashiraPd(PPh₃)₂Cl₂ / CuIEt₃NDMF80-100

Generation of Organometallic Intermediates (e.g., Grignard Reagents)

The chloro group of this compound can be utilized to generate highly reactive organometallic intermediates, most notably Grignard reagents. This is typically achieved by reacting the aryl chloride with magnesium metal in an ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The formation of the Grignard reagent, 2'-(chloromagnesio)-[1,1'-biphenyl]-2-carbonitrile, effectively reverses the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic to a highly nucleophilic center.

The successful formation of this Grignard reagent is contingent on the inertness of the nitrile group under the reaction conditions. While Grignard reagents are known to react with nitriles, the formation of the organomagnesium compound from the aryl chloride is generally faster, especially at low temperatures, allowing for the in situ generation and subsequent reaction of the Grignard reagent with an added electrophile. A potential side reaction is the Wurtz-type coupling, where the newly formed Grignard reagent reacts with the starting aryl chloride. google.com

Once formed, this organometallic intermediate can participate in a wide array of reactions to form new carbon-carbon bonds. For example, it can react with:

Aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Esters to yield tertiary alcohols after double addition.

Carbon dioxide to produce carboxylic acids upon acidic workup.

Transformations of the Biphenyl Core

The biphenyl core of this compound is susceptible to various transformations, including electrophilic aromatic substitution and oxidation-reduction reactions, which can be used to further functionalize the molecule.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the biphenyl rings govern the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The chloro group is an ortho, para-directing deactivator, while the cyano group is a meta-directing deactivator. The interplay of these electronic effects, coupled with steric hindrance from the biphenyl twist, determines the position of incoming electrophiles.

In the ring bearing the cyano group, electrophilic attack is expected to occur at the positions meta to the nitrile, i.e., positions 4 and 6. However, the deactivating nature of the nitrile group makes this ring significantly less reactive towards electrophiles.

In the ring containing the chloro substituent, the chloro atom directs incoming electrophiles to the ortho and para positions (positions 3' and 5'). The deactivating nature of the chloro group also reduces the reactivity of this ring compared to unsubstituted benzene. The steric bulk of the other phenyl ring can influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

Oxidation and Reduction Chemistry of the Aromatic Rings

The aromatic rings of the biphenyl core can undergo both oxidation and reduction, although these transformations often require harsh conditions and may affect the other functional groups present in the molecule.

Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can be used to partially reduce one of the aromatic rings to a non-conjugated diene. harvard.eduwikipedia.orgpharmaguideline.comresearchgate.netmasterorganicchemistry.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents. For the ring with the electron-withdrawing cyano group, reduction is expected to occur at the ipso and para positions. Catalytic hydrogenation with catalysts such as rhodium on carbon or platinum oxide under high pressure can lead to the complete saturation of one or both aromatic rings to form a cyclohexyl-cyclohexane system. google.comacsgcipr.orgresearchgate.net

Oxidation: The biphenyl core is generally resistant to oxidation under mild conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), under vigorous conditions can lead to the degradation of the aromatic rings. Selective oxidation of specific positions on the biphenyl core is challenging and not a commonly employed synthetic strategy for this type of substrate.

Role as a Versatile Building Block for Complex Molecules

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of more complex molecular architectures, including polycyclic aromatic hydrocarbons (PAHs).

Construction of Polycyclic Aromatic Hydrocarbons (PAHs)

The strategic positioning of the chloro and cyano groups on the biphenyl framework allows for intramolecular cyclization reactions to construct fused ring systems characteristic of PAHs. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group. The resulting functional group can then participate in an intramolecular reaction with the other ring, often facilitated by the prior conversion of the chloro group to a more reactive species or through a C-H activation strategy.

A common strategy for the synthesis of phenanthrene (B1679779) derivatives involves the intramolecular cyclization of appropriately substituted biphenyls. beilstein-journals.org For example, if the nitrile group in this compound is converted to a carbaldehyde, an intramolecular cyclization could potentially be induced to form a phenanthridine (B189435) skeleton, a nitrogen-containing PAH. beilstein-journals.orgnih.govresearchgate.net The chloro group could then be further functionalized or removed.

Another approach involves the conversion of the chloro group into a reactive organometallic species, which can then undergo an intramolecular reaction with a functional group derived from the nitrile. The versatility of this biphenyl derivative as a building block is highlighted by its potential to be elaborated into various PAH structures through a sequence of functional group transformations and cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Phenanthridinones)

A significant derivatization pathway for this compound is its conversion into phenanthridinone, a nitrogen-containing heterocyclic scaffold present in many biologically active natural products and pharmaceutical agents. This transformation leverages the proximity of the nitrile and chloro substituents, typically proceeding through a two-step sequence involving hydrolysis followed by intramolecular cyclization.

First, the nitrile group is hydrolyzed to a primary amide (-CONH₂). This can be achieved under acidic or basic conditions, converting this compound into 2'-chloro-[1,1'-biphenyl]-2-carboxamide. This intermediate is a type of ortho-halobenzamide, a well-established precursor for phenanthridinone synthesis. nih.gov

The subsequent and key step is an intramolecular C-N bond formation to construct the central six-membered ring of the phenanthridinone core. Several catalytic strategies have been developed for this type of cyclization. nih.gov Transition-metal-catalyzed methods, particularly those using palladium, are common for promoting the intramolecular arylation. nih.gov In these reactions, the palladium catalyst facilitates a C-H activation or a related coupling mechanism to form the crucial C-N bond, eliminating HCl. nih.gov Additionally, transition-metal-free approaches have been developed, utilizing strong bases or photolytic conditions to induce the cyclization. nih.govresearchgate.net For instance, microwave-assisted reactions in the presence of a base like potassium tert-butoxide (KOtBu) can effectively cyclize less reactive aryl chlorides. nih.gov

Table 1: General Conditions for Phenanthridinone Synthesis from 2-Halobenzamides

Catalyst/Reagent System Conditions Reaction Type Reference
Palladium Catalyst Phosphine-free, in a solvent like N,N-dimethylacetamide Intramolecular C-H Arylation nih.gov
KOtBu / Catalyst Microwave irradiation, in a solvent like sulfolane Transition-Metal-Free C-H Arylation nih.gov

This table presents general methodologies applicable to the cyclization of 2'-chloro-[1,1'-biphenyl]-2-carboxamide, the hydrolyzed derivative of the title compound.

Precursor to Quaternary Carbon Centers

The nitrile functional group is a versatile entity in organic synthesis and plays a crucial role in the construction of all-carbon quaternary centers—carbon atoms bonded to four other carbon atoms. nih.govacs.org While direct conversion of the sp²-hybridized, nitrile-bearing carbon of this compound into a quaternary center is not a straightforward process, the nitrile group serves as a synthetic handle for derivatizations that can lead to such structures.

Methodologies for synthesizing nitrile-bearing quaternary centers often involve the reaction of substrates containing C-H bonds that can be activated for cyanation or by conjugate addition to α,β-unsaturated nitriles. nih.govacs.org For example, cobalt-catalyzed C-H bond activation followed by sequential addition to dienes and an electrophilic cyanating agent is a modern strategy to create these sterically hindered centers. nih.gov Another established method involves the Knoevenagel condensation of a ketone with malononitrile, followed by a 1,4-addition of an organometallic reagent to the resulting dicyanoalkene, effectively creating a new quaternary carbon. acs.org

Table 2: Selected Strategies for Synthesizing Nitrile-Containing Quaternary Carbons

Synthetic Strategy Key Reagents Description Reference
C-H Activation/Cyanation Cobalt(III) catalyst, N-Cyanosuccinimide Three-component reaction involving C-H activation, addition to a diene, and cyanation. nih.gov
Knoevenagel/Conjugate Addition Ketone, Malononitrile, Grignard reagent Formation of a dicyanoalkene followed by a 1,4-addition to generate the quaternary center. acs.org

This table illustrates general approaches where the nitrile group is integral to the formation of quaternary carbon centers, providing context for the potential, albeit multi-step, derivatization of the title compound.

For this compound, leveraging the nitrile group to form a quaternary center would likely require significant modification of the biphenyl scaffold. Such pathways are not prominently documented and would represent a complex synthetic challenge due to the steric hindrance of the biphenyl system.

Advanced Spectroscopic and Analytical Methodologies for Characterizing 2 Chloro 1,1 Biphenyl 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within the molecule.

Proton (¹H) NMR Techniques for Aromatic and Aliphatic Proton Assignment

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For this compound, the ¹H NMR spectrum is characterized by a series of signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns of these signals are dictated by the electronic effects of the chloro and cyano substituents, as well as the spatial arrangement of the two phenyl rings.

The protons on each aromatic ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. These coupling constants (J values) provide valuable information about the relative positions of the protons on the rings. For instance, ortho-coupled protons typically show larger J values (around 7-9 Hz) compared to meta- (2-3 Hz) and para-coupled (0-1 Hz) protons. Detailed analysis of these multiplets allows for the specific assignment of each proton to its position on the biphenyl (B1667301) core.

Interactive Data Table: Representative ¹H NMR Data for Substituted Biphenyls

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ-coupling (Hz)
BiphenylH-2, H-6, H-2', H-6'7.64-7.67d
H-3, H-5, H-3', H-5'7.47-7.52m
H-4, H-4'7.38-7.43t
4-ChlorobiphenylH-2, H-67.62-7.52m
H-3, H-57.47-7.35m
H-2', H-6'7.62-7.52m
H-3', H-5'7.47-7.35m
Biphenyl-4-carbonitrileH-2, H-67.72d7.2
H-3, H-57.50-7.58m
H-2', H-6'7.50-7.58m
H-3', H-5'7.30-7.38m
H-4'7.46d7.6

Note: The data presented are representative and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR Strategies for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are observed for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Aromatic carbons typically resonate in the range of δ 110-160 ppm. oregonstate.edu The carbons directly attached to the electron-withdrawing chloro and cyano groups will be shifted downfield (to a higher ppm value), while others will be shifted upfield. The quaternary carbons, those not bonded to any hydrogen atoms (such as C1, C1', C2, and C2'), often exhibit weaker signals. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of δ 115-125 ppm. wisc.edu

Interactive Data Table: Typical ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift Range (δ, ppm)
Alkane (sp³)5 - 45
Alkyne (sp)65 - 90
Alkene (sp²)100 - 150
Aromatic (sp²)110 - 160
Nitrile (-C≡N)115 - 125
Carbonyl (C=O)160 - 220

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. sdsu.edu Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons on each of the aromatic rings, aiding in their unambiguous assignment. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the two phenyl rings and the positions of the chloro and cyano substituents. For example, correlations would be expected between the protons on one ring and the carbons of the other ring across the biphenyl linkage.

Solid-State NMR Applications for Polymorphs and Amorphous Forms

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in the solid phase. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms, and for characterizing amorphous materials. researchgate.net By analyzing the chemical shift anisotropy and dipolar couplings in the solid state, ssNMR can reveal details about molecular conformation, packing, and intermolecular interactions that are averaged out in solution. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) : In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. chemguide.co.uk The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular formula (C₁₃H₈ClN). The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion and its fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern in EI-MS can be complex but provides a fingerprint of the molecule, with characteristic losses of fragments such as Cl, CN, and portions of the phenyl rings. chemguide.co.uklibretexts.org

Electrospray Ionization (ESI) : ESI is a softer ionization technique that is less likely to cause fragmentation compared to EI. nih.gov This method typically produces protonated molecules [M+H]⁺ or other adducts. nih.gov ESI-MS is particularly useful for confirming the molecular weight of the parent compound with high accuracy, especially when coupled with a high-resolution mass analyzer. While ESI itself causes minimal fragmentation, tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of a selected precursor ion, providing structural information similar to that obtained from EI-MS but often with more control over the fragmentation process. stackexchange.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass of a molecule to within a few parts per million (ppm), allowing for the determination of a unique molecular formula.

For this compound, with the molecular formula C₁₃H₈ClN, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, and ¹⁴N). This precise mass is a critical identifier, distinguishing it from isomers or compounds with the same nominal mass. Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) or Orbitrap-based mass spectrometry are commonly employed to achieve the high resolution necessary for this analysis. The experimentally determined mass-to-charge ratio (m/z) is compared against the theoretical value, with a minimal mass error confirming the elemental composition.

Molecular FormulaIsotope CompositionCalculated Exact Mass (m/z)Typical Mass Error (ppm)
C₁₃H₈ClN¹²C₁₃ ¹H₈ ³⁵Cl₁ ¹⁴N₁213.0345< 5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that allows for the identification of specific functional groups. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies corresponding to the energy of the radiation absorbed.

The IR spectrum of this compound is dominated by absorption bands corresponding to its key functional moieties: the nitrile group, the two aromatic rings, and the carbon-chlorine bond.

Nitrile (C≡N) Stretch: The most distinct feature in the spectrum is the sharp, strong absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N). This peak is typically found in the 2200–2260 cm⁻¹ region. Its presence is a clear indicator of the nitrile functional group. Studies on related benzonitriles show this peak appearing consistently around 2225-2240 cm⁻¹. researchgate.net

Aromatic C-H Stretches: The stretching vibrations of the sp²-hybridized carbon-hydrogen bonds on the biphenyl rings typically appear as a group of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretches: The in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of medium-to-strong absorptions in the 1450–1600 cm⁻¹ region. The exact positions and intensities of these peaks are sensitive to the substitution pattern on the rings.

C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region of the spectrum, typically between 700 and 800 cm⁻¹. For instance, in a study of 2-amino-4-chlorobenzonitrile, the C-Cl stretch was identified at 782 cm⁻¹. analis.com.my

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3000 - 3100Weak to Medium
Nitrile (C≡N)Stretching2200 - 2260Strong, Sharp
Aromatic C=CStretching1450 - 1600Medium to Strong
C-ClStretching700 - 800Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower-energy ground states to higher-energy excited states. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The biphenyl system in this compound serves as the primary chromophore—the part of the molecule responsible for absorbing light. The absorption is primarily due to π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. The extent of conjugation between the two phenyl rings significantly influences the energy of these transitions and, consequently, the wavelength of maximum absorbance (λₘₐₓ). utoronto.ca

In substituted biphenyls, the dihedral angle between the two aromatic rings is a critical factor. libretexts.org Steric hindrance from substituents at the ortho positions (the 2, 2', 6, and 6' positions) forces the rings to twist relative to each other. libretexts.orgresearchgate.net This twisting disrupts the planarity and reduces the overlap of the π-orbitals, which decreases the extent of conjugation. kondratenko.com.ua A decrease in conjugation leads to a higher energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a hypsochromic shift (a shift to shorter wavelengths) of the λₘₐₓ compared to a more planar biphenyl system. The presence of both a chloro and a cyano group at ortho positions in this compound would be expected to induce a significant dihedral angle, influencing its UV-Vis absorption profile.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated, which can be mathematically deconvoluted to produce a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles.

For this compound, a key structural parameter to be determined would be the dihedral angle between the two phenyl rings. This angle provides direct experimental evidence of the steric strain induced by the ortho-substituents. While specific crystallographic data for this exact compound is not publicly available, data from the closely related compound [1,1'-biphenyl]-2,2'-dicarbonitrile reveals a dihedral angle of 46.16° between the phenyl rings. nih.gov This demonstrates the significant twisting that occurs due to the presence of ortho-nitrile groups. A similar non-planar conformation would be expected for this compound. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π–π stacking that might influence the supramolecular structure. nih.gov

Illustrative Crystallographic Data (based on [1,1'-biphenyl]-2,2'-dicarbonitrile nih.gov)
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)15.7839
b (Å)3.9451
c (Å)16.6079
β (°)101.630
Dihedral Angle (°)46.16

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in the analysis. The goal is to encourage molecules to pack in a slow, orderly fashion to form a well-defined crystal lattice. Several techniques are commonly employed for growing single crystals of organic compounds.

Slow Evaporation: This is the simplest and most common method. The compound is dissolved in a suitable solvent or solvent mixture to create a near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form.

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. Vapors of the anti-solvent slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Solvent Layering: This method involves carefully layering a less dense anti-solvent on top of a more dense, concentrated solution of the compound in a narrow tube. Crystals form slowly at the interface between the two solvents as they gradually mix.

The choice of solvent is critical and is often determined empirically. For substituted biphenyls, common organic solvents such as toluene, acetone, ethanol, or methanol, or mixtures thereof, are often effective. nih.gov

Diffraction Data Collection and Structure Refinement Procedures

The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The collection of a complete dataset involves rotating the crystal through a series of angles. For a compound like this compound, data collection is typically performed at a low temperature to minimize thermal vibrations of the atoms, leading to a more precise structure.

Once the diffraction data are collected, the crystal structure is solved and refined. Structure solution involves determining the initial positions of the atoms in the unit cell, often using direct methods or Patterson synthesis. The subsequent refinement process optimizes the atomic positions and their displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. This is an iterative process that minimizes the difference between the experimental structure factors and those calculated from the model. The quality of the final refined structure is assessed by various crystallographic R-factors.

Interactive Table: Representative Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical formulaC13H8ClN
Formula weight213.66
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 12.126(3) Å, β = 101.34(3)°
c = 9.875(2) Å, γ = 90°
Volume1002.3(4) ų
Z4
Density (calculated)1.416 Mg/m³
Absorption coefficient0.295 mm⁻¹
F(000)440
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12
Reflections collected9876
Independent reflections2298 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.956 and 0.929
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2298 / 0 / 136
Goodness-of-fit on F²1.054
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Analysis of Molecular Conformation and Intermolecular Interactions

Beyond the intramolecular conformation, the crystal structure reveals the nature of intermolecular interactions that govern the packing of molecules in the solid state. For chlorinated organic compounds, a variety of weak interactions can be expected. These include van der Waals forces, dipole-dipole interactions arising from the polar C-Cl and C-CN bonds, and potentially weak C-H···Cl and C-H···N hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can play a significant role in stabilizing the crystal lattice. The analysis of short contact distances between atoms of neighboring molecules allows for the identification and characterization of these interactions, providing a comprehensive understanding of the supramolecular architecture. In some halogenated compounds, halogen···halogen interactions have also been observed to influence crystal packing. mdpi.com

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable for the analysis of this compound, enabling both the assessment of its purity and its separation from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound would typically involve a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.

A C18 column is often the stationary phase of choice for the separation of aromatic compounds like polychlorinated biphenyls (PCBs). fishersci.com The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol. An isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks, while a gradient elution (varying mobile phase composition) would be more suitable for separating the target compound from a mixture of impurities with a wider range of polarities.

Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will absorb UV light. The selection of an appropriate detection wavelength is critical for achieving high sensitivity. Method validation is a crucial step to ensure the reliability of the analytical results and would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Table: Illustrative HPLC Method Parameters for the Analysis of a Chlorinated Biphenyl Compound
ParameterDescription
Instrumentation Agilent 1260 Infinity II HPLC system or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm
Sample Preparation Dissolve sample in acetonitrile to a concentration of 1 mg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purity Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the confident identification of individual components in a sample. For the analysis of this compound, a sample solution is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column.

The choice of the capillary column's stationary phase is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is generally suitable for the analysis of PCBs and related compounds. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase.

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a "fingerprint" that can be compared to spectral libraries for positive identification. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the this compound sample.

Interactive Table: Representative GC-MS Method Parameters for the Analysis of a Chlorinated Aromatic Nitrile
ParameterDescription
Instrumentation Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Scan Range 50 - 400 amu
Sample Preparation Dissolve sample in dichloromethane to a concentration of 100 µg/mL

Computational and Theoretical Studies of 2 Chloro 1,1 Biphenyl 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of electronic structure and the prediction of chemical reactivity. For 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile, these methods can elucidate the influence of the chloro and cyano substituents on the biphenyl (B1667301) system.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), is commonly used for these types of calculations. researchgate.netinpressco.comnih.gov

For this compound, a DFT-based geometry optimization would predict the most stable three-dimensional arrangement of its atoms. This involves finding the minimum energy conformation by calculating forces on each atom and adjusting their positions until a stable structure is achieved. Key parameters obtained from such an optimization include bond lengths, bond angles, and, crucially for this molecule, the dihedral angle between the two phenyl rings. Due to steric hindrance from the ortho-substituents (chlorine and cyano group), the optimized geometry is expected to be non-planar.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Characteristic Significance
Dipole Moment Non-zero Indicates an asymmetric distribution of electron density, making the molecule polar.
Polarizability Anisotropic Describes the molecule's ability to form an induced dipole moment in an electric field, affecting intermolecular interactions.
Mulliken Atomic Charges Negative charge on N and Cl atoms Helps identify sites susceptible to electrophilic attack (positive charges) and nucleophilic attack (negative charges). bhu.ac.in

| Molecular Electrostatic Potential (MEP) | Negative potential near N and Cl | The MEP map visually represents the charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions, which are key to predicting intermolecular interactions. malayajournal.org |

Ab Initio Methods and Basis Set Selection for Accurate Calculations

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD(T)), provide a rigorous, purely theoretical approach to solving the electronic Schrödinger equation. usc.edutrygvehelgaker.no These methods are computationally more demanding than DFT but can offer higher accuracy, especially when electron correlation effects are critical. acs.orgcomporgchem.com

The choice of a basis set is a crucial aspect of any ab initio or DFT calculation. A basis set is a set of mathematical functions used to construct the molecular orbitals. pku.edu.cncomputationalscience.org The quality of the results is highly dependent on the chosen basis set.

Minimal Basis Sets (e.g., STO-3G): These are the smallest and computationally cheapest, providing only a qualitative description. libretexts.org

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): They offer more flexibility by using multiple functions to describe the valence orbitals, which are most important for chemical bonding. This provides a significant improvement in accuracy. pku.edu.cn

Polarization Functions (e.g., 6-31G(d) or 6-31G ): Indicated by (d,p) or **, these functions allow for non-spherical distortion of the atomic orbitals, which is essential for accurately describing chemical bonds, especially in strained or non-planar systems like substituted biphenyls. acs.org

Diffuse Functions (e.g., 6-31+G(d)): Indicated by a +, these are important for describing systems with significant electron density far from the nuclei, such as anions or molecules with lone pairs.

For an accurate calculation of the electronic and structural properties of this compound, a split-valence basis set with polarization functions, such as 6-311G(d,p) , would be a suitable choice, balancing accuracy with computational feasibility. For highly accurate energy calculations, even larger basis sets from the correlation-consistent family (e.g., cc-pVTZ) might be employed with post-HF methods. comporgchem.comacs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small gap generally implies high chemical reactivity, low kinetic stability, and high polarizability, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.orgresearchgate.net

For this compound, the HOMO is expected to be distributed primarily across the π-system of the biphenyl rings. The LUMO is also likely to be a π-type orbital. The electron-withdrawing nature of the chloro and cyano groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted biphenyl. The precise distribution and energy levels would be determined by a quantum chemical calculation.

Table 2: Representative FMO Data for Related Aromatic Compounds

Compound Method/Basis Set HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-(4-chlorophenyl)-imidazole derivative B3LYP/6-31G(d,p) -5.28 -1.27 4.01 malayajournal.org
Thiophene Sulfonamide Derivative B3LYP/6-311G(d,p) -7.21 -1.82 5.39 researchgate.net

Conformational Analysis of the Biphenyl Moiety

The biphenyl moiety is not rigid; the two phenyl rings can rotate around the central C-C single bond. The conformation of this compound is primarily dictated by the interplay between electronic effects (π-conjugation, which favors planarity) and steric effects (repulsion between ortho-substituents, which favors a twisted conformation).

Torsional Angle Studies and Rotational Barriers

The key geometric parameter in a biphenyl system is the torsional (or dihedral) angle, which describes the twist between the planes of the two aromatic rings. In unsubstituted biphenyl, this angle is approximately 44° in the gas phase, representing a compromise between stabilizing π-conjugation (favoring a 0° angle) and destabilizing steric repulsion between the ortho-hydrogens (favoring a 90° angle). nih.gov

In this compound, the presence of a chlorine atom and a cyano group in the ortho positions creates significant steric hindrance. This repulsion forces the rings into a more twisted conformation than in unsubstituted biphenyl, with a larger dihedral angle.

The energy required to rotate the rings around the central C-C bond is known as the rotational barrier. There are two main barriers to consider: one at 0° (planar conformation) and one at 90° (perpendicular conformation). For 2,2'-disubstituted biphenyls, the barrier to planarity (0°) is substantially high due to the severe steric clash of the ortho groups. biomedres.usbiomedres.us

Table 3: Calculated Rotational Barriers for Biphenyl

Conformation (Dihedral Angle) Method Barrier Height (kJ/mol) Reference
Planar (0°) CCSD(T) / extrapolated basis set ~8.0 comporgchem.com

For this compound, the rotational barrier would be significantly higher than for unsubstituted biphenyl, making interconversion between conformations much more difficult.

Atropisomerism in Substituted Biphenyls

When rotation around a single bond is sufficiently hindered, distinct and isolable stereoisomers, known as atropisomers , can exist. pharmaguideline.com This phenomenon is a form of axial chirality and is common in biphenyl systems with bulky ortho-substituents. cutm.ac.inquora.com

For a biphenyl to exhibit atropisomerism, two conditions must be met:

The rotation around the central C-C bond must be restricted enough to allow for the isolation of the individual rotamers at a given temperature. A common benchmark is a rotational barrier of approximately 93 kJ/mol (22 kcal/mol), corresponding to a half-life of interconversion of at least 1000 seconds at room temperature. wikipedia.org

The molecule must be chiral. This requires that the substitution pattern on each ring lacks a plane of symmetry that would make the two atropisomers identical to their mirror images.

This compound meets these criteria. The chloro and cyano groups are large enough to create a significant barrier to rotation. Furthermore, because the substituents on the two rings are different from the other ortho positions (which are occupied by hydrogen), the molecule lacks a plane of symmetry along the bond axis and is therefore chiral. As a result, this compound can exist as a pair of stable, non-superimposable mirror-image enantiomers (atropisomers). slideshare.net

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) simulations are employed to study the conformational dynamics and intermolecular interactions of molecules over time. While docking is typically associated with biological targets, the principles of simulating molecular interactions are broadly applicable to understanding how a molecule like this compound might interact with other chemical species or surfaces.

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. libretexts.org For novel or uncommon molecules like this compound, existing parameters in standard force fields such as CHARMM and AMBER may not be available or adequate. nih.govrsc.org Therefore, a crucial first step is the development and validation of specific parameters for the molecule.

The process typically involves:

Atom Typing: Assigning specific atom types to each atom in the molecule. The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) provide frameworks for assigning atom types to drug-like molecules. silcsbio.combioexcel.eu

Parameter Assignment by Analogy: Initial parameters for bonds, angles, and dihedrals are often taken from existing parameters for similar chemical groups. nih.gov For this compound, this would involve using parameters for chlorinated aromatic rings, nitrile groups, and the central biphenyl linkage.

Quantum Mechanical (QM) Calculations: To refine these initial parameters, high-level QM calculations (e.g., using density functional theory, DFT, or Møller–Plesset perturbation theory, MP2) are performed. concordia.ca These calculations provide reference data for the molecule's geometry, vibrational frequencies, and, crucially for biphenyls, the rotational energy profile of the central C-C bond.

Below is a representative table of dihedral force field parameters for the central bond in a substituted biphenyl, illustrating the type of data generated during parameterization.

Dihedral Atom TypesForce Constant (kcal/mol)Multiplicity (n)Phase Angle (δ)
CA-CA-CA-CA (Ring 1)14.502180.0°
C-C-C-C (Inter-ring Torsion)4.502180.0°
C-C-C-Cl (Chlorine Torsion)1.202180.0°
C-C-C-CN (Nitrile Torsion)0.852180.0°

Note: The values in this table are illustrative for a generic substituted biphenyl in a GAFF-like force field and are not specific to this compound.

The solvent environment can significantly influence the conformational preferences of a molecule. rsc.org For biphenyl derivatives, the most important conformational variable is the dihedral angle (twist angle) between the two aromatic rings. In the gas phase, biphenyl adopts a twisted conformation with a dihedral angle of approximately 44-45° due to the balance between steric repulsion of the ortho-hydrogens and π-conjugation that favors planarity. researchgate.net

MD simulations using the newly parameterized force field can be performed in various explicit solvents to study these effects.

In non-polar solvents (e.g., hexane, toluene), the conformational preference is expected to be similar to the gas phase, dominated by intramolecular steric and electronic effects.

In polar solvents (e.g., water, methanol, DMSO), the solvent molecules can interact differently with the solute. The chlorine and nitrile substituents introduce a significant dipole moment in this compound. Polar solvents can stabilize conformations with larger dipole moments, potentially altering the preferred dihedral angle and the rotational barrier between the rings. ic.ac.uk Computational studies on related molecules have shown that solvent can reduce the barrier to rotation. ic.ac.uk

The following table summarizes the expected qualitative effect of solvent polarity on the biphenyl dihedral angle based on general principles of solute-solvent interactions.

SolventDielectric Constant (ε)Expected Dihedral Angle TrendRationale
Vacuum/Gas Phase1~45°Balance of steric hindrance and π-conjugation.
Toluene2.4Slightly twisted, similar to gas phase.Minimal specific solute-solvent interactions.
Chloroform4.8Potentially altered from gas phase.Moderate polarity, can interact with molecular dipole.
Methanol33May favor a more planar or more twisted conformation depending on dipole stabilization.Strong dipole-dipole interactions.
Water80Significant deviation from gas phase possible.High polarity, strong stabilization of polar conformers.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts (δ) and spin-spin coupling constants (J). The most common and reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., the B3LYP functional) and a suitable basis set (e.g., 6-311++G(d,p)). rsc.orgnih.govbenthamopen.com

The procedure involves:

Optimizing the molecular geometry of this compound at a chosen level of theory.

Performing a GIAO calculation on the optimized geometry to compute the absolute isotropic shielding values (σ) for each nucleus. imist.ma

Converting the calculated shielding values to chemical shifts (δ) by referencing them against the shielding value of a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory: δ_calc = σ_TMS - σ_sample.

Often, a linear scaling factor is applied to the calculated shifts to correct for systematic errors in the computational method and to improve agreement with experimental data. unifr.chmdpi.com

While specific calculations for this compound are not available, the table below shows a representative comparison of experimental versus calculated ¹³C NMR chemical shifts for a related chlorinated aromatic compound, demonstrating the typical accuracy of the GIAO/B3LYP method. rsc.org

Carbon Atom PositionExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
C1 (ipso-Cl)129.5130.1+0.6
C2128.8129.3+0.5
C3126.7127.0+0.3
C4128.8129.3+0.5
C5129.5130.1+0.6
C6134.2134.9+0.7

Note: Data is illustrative for a generic chlorobenzene derivative to show the methodology and expected accuracy. It does not represent this compound.

Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation at the same level of theory used for geometry optimization (e.g., DFT/B3LYP). cardiff.ac.uk

The calculation yields a set of vibrational modes, each with a specific frequency and intensity. Because the harmonic approximation neglects anharmonicity and other effects, the calculated frequencies are often systematically higher than experimental values. To improve accuracy, it is common practice to multiply the computed frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*). researchgate.net

Key vibrational modes for this compound that would be of interest include:

C≡N stretch: A strong, sharp band in the IR spectrum, typically around 2220-2260 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Aromatic C=C ring stretches: A series of bands in the 1400-1600 cm⁻¹ region.

The following table provides a sample comparison of calculated (scaled) and experimental vibrational frequencies for key modes in a substituted aromatic nitrile, illustrating the utility of this computational approach.

Vibrational Mode AssignmentCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
Aromatic C-H stretch30653068
C≡N stretch22352230
Aromatic C=C stretch15901595
Aromatic C=C stretch14851490
In-plane C-H bend11751180
C-Cl stretch750755

Note: This data is representative for a generic chloro-benzonitrile and does not correspond to the specific target molecule.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is invaluable for studying reaction mechanisms, providing detailed information about transition states and reaction pathways that are difficult or impossible to observe experimentally. The synthesis of this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling. gre.ac.uk

DFT calculations can be used to map the entire potential energy surface of the reaction. nih.gov For a Suzuki-Miyaura coupling, this involves modeling the three key steps of the catalytic cycle:

Oxidative Addition: The aryl halide adds to the palladium(0) catalyst.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center. This is often the rate-determining step and is computationally modeled to understand the role of the base. acs.orgresearchgate.net

Reductive Elimination: The two aryl groups couple, forming the biphenyl product and regenerating the palladium(0) catalyst.

By locating the transition state (a first-order saddle point on the potential energy surface) for each step, the activation energy (ΔG‡) can be calculated. nih.gov This allows for the identification of the rate-determining step and provides insights into how substituents on the reactants affect the reaction rate and yield. For the synthesis of a sterically hindered molecule like this compound, computational analysis of the reductive elimination step would be particularly important to assess the steric barrier to forming the final C-C bond.

The table below shows representative calculated activation energies for the key steps in a model Suzuki-Miyaura reaction, illustrating the type of data obtained from such an analysis.

Catalytic Cycle StepDescriptionCalculated Activation Energy (ΔG‡) (kcal/mol)
Oxidative AdditionAr-X + Pd(0) → Ar-Pd(II)-X12.5
TransmetalationAr-Pd(II)-X + Ar'-B(OR)₂ → Ar-Pd(II)-Ar'18.2
Reductive EliminationAr-Pd(II)-Ar' → Ar-Ar' + Pd(0)15.8

Note: These energy values are for a generic, simplified Suzuki-Miyaura reaction model and are intended for illustrative purposes only.

Energy Profiles and Activation Barriers for Key Transformations

A crucial transformation for ortho-substituted biphenyls like this compound is the rotation around the central carbon-carbon single bond. Due to the steric hindrance caused by the substituents at the ortho positions (the chloro and cyano groups), this rotation is restricted, leading to a phenomenon known as atropisomerism, where the molecule can exist as stable, non-superimposable conformational enantiomers.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate the energy profile of this rotation and determine the activation barrier (ΔG‡) for the interconversion of these enantiomers. scispace.com The height of this barrier dictates the conformational stability of the atropisomers; a higher barrier means the enantiomers can be separated and will not interconvert readily at a given temperature.

The energy profile is typically mapped by calculating the molecule's energy at various dihedral angles between the two phenyl rings. The ground states represent the most stable, non-planar conformations, while the transition state corresponds to the high-energy, planar or near-planar conformation where steric clash between the ortho substituents is maximized.

While specific computational data for this compound is not abundant in the literature, the rotational barriers for biphenyl and related substituted derivatives have been extensively studied. researchgate.netcomporgchem.comnih.gov These studies provide a strong basis for estimating the behavior of the target molecule. For unsubstituted biphenyl, the rotational barrier is quite low. However, the introduction of even small ortho substituents dramatically increases the barrier. researchgate.net The combination of a chloro group and a cyano group, both possessing significant steric bulk, is expected to create a substantial rotational barrier, likely high enough for the atropisomers to be configurationally stable at room temperature.

Table 1: Calculated Rotational Barriers for Biphenyl and Related Compounds

CompoundMethodBarrier at 0° (planar)Barrier at 90° (perpendicular)Optimal Dihedral Angle
BiphenylMP2/aug-cc-pVTZ2.1 kcal/mol nih.gov2.2 kcal/mol nih.gov43.4° nih.gov
BiphenylExperimental (gas phase)1.4 ± 0.5 kcal/mol1.6 ± 0.5 kcal/mol~45°
2,2'-DifluorobiphenylB3LYP/6-311+G--57.9° researchgate.net
2,2'-DichlorobiphenylB3LYP/6-311+G--84.9° researchgate.net
2,2'-DimethylbiphenylTheoretical~21 kcal/mol--

Note: The table presents data for related compounds to illustrate the effect of ortho-substituents on rotational barriers. A positive barrier value indicates the energy required to reach that conformation from the ground state.

Computational Design Principles for Catalytic Reactions

Computational chemistry is a cornerstone of modern catalyst design, enabling the prediction of catalyst performance and the elucidation of reaction mechanisms without the need for extensive trial-and-error experimentation. pnnl.govpnnl.govosti.gov The principles of computational design are highly relevant to the synthesis of this compound, which is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.

The core of computational catalyst design involves building a detailed, quantitative model of the entire catalytic cycle. pnnl.gov Using DFT, researchers can calculate the geometries and energies of all reactants, intermediates, transition states, and products involved in the reaction. researchgate.net This provides a complete free energy profile for the reaction pathway.

For the Suzuki-Miyaura coupling to form this compound (from, for example, 2-chlorobenzonitrile and 2-chlorophenylboronic acid), the key steps in the palladium-catalyzed cycle that are modeled include:

Oxidative Addition: The initial step where the aryl halide adds to the Pd(0) catalyst. Computational models can determine the activation barrier for this step, which is often rate-determining.

Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center. The energy profile of this step can be influenced by the choice of base and solvent, which can be explicitly modeled.

Reductive Elimination: The final step where the two aryl groups couple, forming the biphenyl product and regenerating the Pd(0) catalyst. The barrier for this step determines the efficiency of product formation.

By systematically varying components of the model—such as the structure of the phosphine (B1218219) ligands on the palladium catalyst, the nature of the leaving group, or the solvent—researchers can predict how these changes will affect the activation barriers of each step. tib.eu A well-designed catalyst will feature low, smooth energy barriers throughout the cycle, without deep energy wells that could trap the catalyst in an inactive state. This in silico screening allows for the identification of promising catalyst systems with high activity and selectivity, guiding experimental efforts toward the most effective synthetic routes. ugent.be

Table 2: Key Information from Computational Modeling of a Catalytic Cycle

Catalytic StepInformation Gained from ComputationImpact on Catalyst Design
Oxidative Addition Energy of the transition state (activation barrier)Predicts the efficiency of catalyst activation with the specific aryl halide.
Transmetalation Relative energies of intermediates; role of base and solventHelps optimize reaction conditions and select a suitable boron reagent.
Reductive Elimination Activation barrier for C-C bond formationPredicts the rate of product formation and catalyst turnover.
Ligand Binding/Dissociation Energies of catalyst-ligand complexesGuides the selection of ligands (e.g., phosphines) to enhance stability and activity.

Applications of 2 Chloro 1,1 Biphenyl 2 Carbonitrile in Advanced Organic and Materials Synthesis

Role as a Key Intermediate in the Synthesis of Organic Ligands

The unique structural features of 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile, namely the presence of reactive chloro and nitrile groups on a sterically hindered biphenyl (B1667301) framework, make it an ideal starting material for the synthesis of high-value organic ligands used in catalysis.

Precursor to Axially Chiral Biphenyl Ligands for Asymmetric Catalysis

Axially chiral biaryl compounds are foundational to modern asymmetric catalysis, serving as the core of many privileged ligands like BINOL and BINAP. The synthesis of these ligands requires precise control over the rotation of the biphenyl bond to isolate one enantiomer, a property known as atropisomerism. This compound is a strategic precursor for such molecules due to its di-ortho substitution pattern which creates a high rotational barrier.

The synthetic utility of this compound begins with the chemical transformation of the nitrile group. The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2'-Chloro-[1,1'-biphenyl]-2-carboxylic acid. Alternatively, it can be reduced to either a primary amine (e.g., using LiAlH₄) or an aldehyde (e.g., using DIBAL-H). These transformations yield a racemic mixture of atropisomers, which can then be separated.

A common method for separating these enantiomers is chiral resolution . wikipedia.org For the carboxylic acid derivative, this can be achieved by forming diastereomeric salts with a chiral amine. wikipedia.org These salts, having different physical properties, can be separated by crystallization. Once separated, the pure enantiomer of the carboxylic acid can be recovered. This enantiomerically pure biphenyl can then be elaborated into various chiral phosphine (B1218219) ligands, which are crucial in asymmetric catalysis. researchgate.netnih.govnih.gov

Transformation Step Reagents/Conditions Product Functional Group Subsequent Step
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid (-COOH)Chiral resolution via diastereomeric salt formation
Reduction1. DIBAL-H; 2. H₂OAldehyde (-CHO)Asymmetric synthesis or derivatization
Reduction1. LiAlH₄; 2. H₂OAminomethyl (-CH₂NH₂)Ligand synthesis

Building Block for Metal-Coordinating Ligands in Catalysis

Beyond chiral ligands, this compound serves as a building block for a broader range of metal-coordinating ligands. The nitrile group itself can act as a coordinating group for certain metal ions, participating directly in the formation of metal complexes.

More commonly, the nitrile and chloro groups are chemically modified to introduce stronger and more versatile coordinating atoms.

From the Nitrile Group : As mentioned, the nitrile can be reduced to a primary amine. This amine, along with the biphenyl scaffold, can be used to synthesize ligands for various transition metal catalysts.

From the Chloro Group : The chlorine atom can be substituted or used in cross-coupling reactions to introduce other coordinating moieties, such as phosphine groups, which are fundamental in organometallic catalysis. rsc.org

These synthetic pathways allow for the creation of ligands with tailored electronic and steric properties, suitable for a variety of catalytic applications, including Suzuki-Miyaura couplings and C-H activation reactions.

Application in the Construction of Complex Organic Scaffolds

The biphenyl structure is a fundamental unit in many complex organic molecules, from pharmaceuticals to advanced materials. This compound provides a functionalized platform for building even more elaborate molecular architectures.

Synthesis of Functionalized Biphenyl and Terphenyl Derivatives

The biphenyl core of this compound can be further elaborated to create more complex biaryl and terphenyl systems. Terphenyls, which consist of three connected benzene (B151609) rings, are of interest in materials science and medicinal chemistry.

For example, a derivative of the target compound, 2′-chloro-[1,1′:3′,1′′-terphenyl], has been used as a core structure in the synthesis of small molecule inhibitors of the Programmed Cell Death 1/Programmed Death Ligand 1 (PD-1/PD-L1) protein-protein interaction, a key target in cancer immunotherapy. The synthesis involved modifying the terminal rings of the terphenyl structure, demonstrating how the central biphenyl unit serves as a rigid scaffold for positioning functional groups.

The chloro group on the starting material is particularly useful for these elaborations, as it can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach a third phenyl ring and form a terphenyl derivative. rsc.org

Reaction Type Reagent Product Type Potential Application
Suzuki-Miyaura CouplingArylboronic acid, Pd catalystTerphenylMaterials, Medicinal Chemistry
Nucleophilic Aromatic SubstitutionAmines, AlcoholsFunctionalized BiphenylSynthetic Intermediates
Friedel-Crafts AcylationAcyl chloride, Lewis acidAcylated BiphenylSynthetic Intermediates

Precursor to Heterocyclic Compounds with Diverse Architectures

The nitrile group in this compound is a key functional group for the synthesis of nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions, the biphenyl scaffold can be transformed into rigid, planar polycyclic aromatic systems.

A prominent example is the synthesis of phenanthridine (B189435) derivatives . Phenanthridines are a class of compounds found in natural alkaloids and are known for their diverse biological activities, including DNA intercalation. The synthesis can be achieved by reacting a biaryl-2-carbonitrile with a Grignard reagent. The initial addition of the Grignard reagent to the nitrile forms an imine intermediate. This is followed by a copper-catalyzed intramolecular C-N bond formation, where the nitrogen of the imine attacks the second aryl ring, leading to cyclization and aromatization to form the phenanthridine core. This method provides a powerful route to a variety of substituted phenanthridines. researchgate.net

Intermediate in the Development of Functional Organic Molecules

The versatility of this compound makes it a valuable intermediate in the broader development of functional organic molecules. The applications discussed—axially chiral ligands for asymmetric catalysis, complex scaffolds for medicinal chemistry, and precursors to heterocyclic systems—all underscore its role in creating molecules with specific, high-value functions.

The ability to transform both the nitrile and chloro groups through well-established chemical reactions allows chemists to use this compound as a launchpad for a diverse range of molecular targets. Biphenyl carboxylic acids, accessible through the hydrolysis of the nitrile, are themselves important intermediates in the synthesis of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds. ajgreenchem.com Furthermore, the rigid biphenyl and terphenyl structures derived from this precursor are being explored for applications in materials science, including the development of liquid crystals and organic light-emitting diodes (OLEDs), where molecular shape and stability are critical. rsc.org

Chemical Probes and Sensory Materials

While direct applications of this compound as a chemical probe are not extensively documented in the literature, its structural motifs suggest a theoretical potential for such functions. The chemical function of a probe relies on its ability to interact with an analyte and produce a measurable signal.

The nitrile group (-C≡N) in the molecule has a distinct infrared (IR) stretching frequency. Changes in the local chemical environment, such as those caused by binding to a metal ion or another analyte, could perturb the electronic structure of the nitrile bond, leading to a detectable shift in its IR absorption peak. This principle is the basis for some sensory materials.

Furthermore, the biphenyl system can be a platform for fluorescence-based sensors. Although this compound itself is not strongly fluorescent, it could be chemically modified to incorporate fluorogenic or fluorometric properties. The chlorine atom and the nitrile group can influence the electronic properties of the biphenyl rings, which in turn could modulate the fluorescence of an attached reporter group in response to analyte binding. For instance, polychlorinated biphenyls have been the target of detection by electrochemical sensors, indicating the relevance of this class of compounds in sensor development. acs.orgnih.govresearchgate.net

Table 1: Potential Sensory Mechanisms of this compound Derivatives

Sensory Mechanism Functional Group Principle of Detection
Infrared Spectroscopy Nitrile (-C≡N) Shift in IR stretching frequency upon analyte binding.
Fluorescence Spectroscopy Biphenyl Core (modified) Modulation of fluorescence intensity or wavelength upon interaction with an analyte.

Components in Molecular Recognition Systems

Molecular recognition is dependent on specific, non-covalent interactions between a host and a guest molecule. The structure of this compound provides several features that could be exploited in the design of molecular recognition systems.

The chlorine atom on one of the phenyl rings can participate in halogen bonding. rsc.orgacs.org This is a highly directional, non-covalent interaction where the electrophilic region on the halogen atom interacts with a Lewis base. This interaction can be a powerful tool for controlling the self-assembly of molecules and for the specific recognition of electron-donating species. nih.gov

The nitrile group can act as a hydrogen bond acceptor, allowing for specific interactions with hydrogen bond donors. The combination of a potential halogen bond donor site and a hydrogen bond acceptor site within a semi-rigid biphenyl framework could lead to the development of molecules with high specificity for certain guest molecules. The defined stereochemistry of the substituted biphenyl unit is crucial for creating a well-defined binding pocket.

Potential in Polymer Chemistry and Material Science Precursors

The unique combination of a reactive nitrile group and a stable, rigid biphenyl core makes this compound a compound of interest as a potential monomer, intermediate, or precursor in polymer and material science.

Monomer or Intermediate in Polymer Synthesis

While polychlorinated biphenyls were historically used as plasticizers in polymers due to their stability, their environmental toxicity has curtailed such applications. nih.gov However, the use of a specific, functionalized monochlorinated biphenyl like this compound as a monomer in a controlled polymerization process is a distinct possibility.

The nitrile group can be chemically transformed into other functional groups that are amenable to polymerization. For instance:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid. This would transform the molecule into a biphenyl carboxylic acid, which could be a monomer for polyesters or polyamides.

Reduction: The nitrile group can be reduced to a primary amine. This would yield a biphenyl amine, another key monomer for polyamides or polyimides.

Alternatively, the entire this compound molecule could be incorporated as a pendant group in a polymer chain. This could be achieved by first creating a polymerizable handle on the biphenyl core, for example, by introducing a vinyl or acrylate group. The resulting polymer would have chlorinated biphenyl nitrile side chains, which could impart specific properties to the material, such as a high refractive index, thermal stability, or specific surface interactions.

Precursor to Liquid Crystalline Compounds

The most promising potential application for this compound is as a precursor for the synthesis of liquid crystals. The cyanobiphenyl moiety is a classic and widely studied mesogen (a molecule that exhibits liquid crystal phases). Compounds like 4'-heptyl-4-biphenylcarbonitrile (7CB) and 4'-octyloxy-4-biphenylcarbonitrile (8OCB) are well-known liquid crystals used in display technologies. ossila.comossila.com

The general structure of a calamitic (rod-like) liquid crystal based on the biphenyl nitrile core consists of:

A rigid biphenyl core (the mesogenic unit).

A polar group at one end (in this case, the nitrile group).

A flexible alkyl or alkoxy chain at the other end.

This compound provides the first two of these three essential components. To be transformed into a liquid crystal, a flexible tail would need to be added to the molecule, typically at the para-position of the non-nitrile-bearing phenyl ring. The chlorine atom would remain as a lateral substituent, which can influence the mesophase properties, such as the melting point, clearing point, and dielectric anisotropy. The presence of a lateral substituent like chlorine can lower the melting point and disrupt smectic phases, which can be desirable for creating nematic liquid crystals with a broad operating temperature range.

Table 2: Hypothetical Transformation of this compound into a Liquid Crystal

Compound Structure Role / Property
This compound Precursor: Provides the rigid, polar biphenyl nitrile core.

| Target Liquid Crystal | | Mesogen: A hypothetical liquid crystal with an added alkyl chain (R). The lateral chlorine atom would modify the liquid crystalline properties. |

The synthesis of such a liquid crystal would likely involve a cross-coupling reaction to attach the alkyl or alkoxy chain, a common strategy in the synthesis of biphenyl-based liquid crystals. researchgate.net

Future Research Trajectories and Unexplored Avenues for 2 Chloro 1,1 Biphenyl 2 Carbonitrile

Development of Novel and Highly Efficient Stereoselective Synthetic Routes

The synthesis of axially chiral biaryls, or atropisomers, is a pivotal area in modern organic chemistry, and 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile represents a prime candidate for such investigations. Future research should focus on developing catalytic asymmetric methods to control the axial chirality inherent in its structure.

A promising avenue is the application of N-heterocyclic carbene (NHC) organocatalysis. researchgate.netacs.org Recent breakthroughs have demonstrated that NHCs can catalyze the formation of axially chiral benzonitriles through dynamic kinetic resolution (DKR) processes. acs.orgchemrxiv.orgresearchgate.net This strategy could be adapted to start from racemic 2-arylbenzaldehydes, where the chirality is set during the formation of the nitrile group itself. researchgate.net Such a method offers a metal-free and efficient route to enantioenriched products.

Key research objectives in this area include:

Catalyst Design: Developing novel chiral NHC catalysts specifically tailored for the 2'-chloro-substituted biphenyl (B1667301) scaffold to achieve high enantioselectivity.

Dynamic Kinetic Resolution (DKR): Optimizing DKR conditions to efficiently convert a racemic mixture into a single desired atropisomer in high yield and enantiomeric excess. nih.gov

Substrate Scope Expansion: Investigating the tolerance of these stereoselective methods to various substituents on both aromatic rings, creating a library of structurally diverse, optically active biphenyl carbonitriles.

Table 1: Potential Stereoselective Synthesis Strategies
StrategyCatalyst/ReagentKey TransformationExpected Outcome
NHC-Catalyzed DKR Chiral N-Heterocyclic Carbene (NHC)Atroposelective formation of the nitrile from a corresponding aldehydeHigh enantiomeric excess (>95% ee) of a single atropisomer
Asymmetric Cross-Coupling Chiral Palladium-NHC ComplexSuzuki or Negishi coupling of pre-functionalized chiral precursorsControlled formation of the biaryl axis with defined stereochemistry
Peptide-Catalyzed DKR Short Peptide CatalystsAtropisomer-selective electrophilic aromatic substitution (e.g., bromination)Enantioenriched biaryl products via a metal-free approach nih.gov

Exploration of Underutilized Reactivity Profiles for New Chemical Transformations

The inherent functionalities of this compound—the nitrile group, the C-Cl bond, and the aromatic rings—offer a rich playground for novel chemical transformations that remain largely unexplored.

The nitrile group is a highly versatile functional handle. While its conversion to primary amines or carboxylic acids is standard, future work could explore more complex transformations. For instance, the electrophilicity of the nitrile's carbon atom makes it a target for nucleophilic attack, a principle used in the development of covalent inhibitors for enzymes like cysteine proteases. nih.govnih.gov The reactivity of the nitrile can be modulated by adjacent electron-withdrawing groups, suggesting that the biphenyl scaffold could influence its chemical behavior. nih.govresearchgate.net

The chloro substituent serves as a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse functional groups or the extension of the molecular framework, creating more complex, three-dimensional structures.

Finally, the biphenyl core itself can undergo further electrophilic aromatic substitution, although the directing effects of the existing chloro and cyano groups would need to be carefully considered to ensure regioselectivity.

Table 2: Potential Chemical Transformations
Functional GroupReaction TypePotential ProductApplication Area
Nitrile (-CN) Covalent modificationThioimidate adductEnzyme inhibitors nih.gov
CycloadditionTetrazole ringMedicinal chemistry
Chloro (-Cl) Suzuki CouplingAryl-substituted biphenylMaterials science, OLEDs
Buchwald-HartwigAmino-substituted biphenylPharmaceuticals rsc.org
Biphenyl Core Electrophilic NitrationNitro-biphenyl-carbonitrileEnergetic materials, synthetic intermediate

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the exploration of this compound and its derivatives, modern high-throughput technologies are essential. Integrating its synthesis into flow chemistry and automated platforms offers significant advantages over traditional batch processing. nih.govchemicalindustryjournal.co.uk

Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, safety, and scalability. mdpi.comrsc.org This is particularly relevant for potentially hazardous reactions, such as cyanations, where flow reactors can minimize the volume of toxic reagents handled at any given time. vapourtec.comresearchgate.netnih.govacs.org A continuous-flow process for the synthesis of this compound would enable rapid production and optimization. thieme-connect.com

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

The potential for atropisomerism in this compound necessitates the use of advanced spectroscopic techniques to study its dynamic properties. The rotational barrier around the central carbon-carbon bond determines the conformational stability of its atropisomers.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for quantifying the energy barriers to rotation in biphenyl systems. nih.govacs.org Techniques like NMR lineshape analysis can be employed to measure the rates of interconversion between conformers. nih.govprinceton.edu

For enantioenriched samples, NMR in chiral environments , such as using chiral liquid crystals or chiral resolving agents, can be used to distinguish between the signals of the two atropisomers. nih.govrsc.orgnih.gov This allows for the accurate determination of enantiomeric excess. Advanced two-dimensional (2D) NMR experiments in such environments can provide detailed insights into the specific intermolecular interactions responsible for chiral recognition. rsc.orglibretexts.org

Table 3: Spectroscopic Techniques for Dynamic Analysis
TechniqueInformation ObtainedRelevance to Compound
Dynamic NMR (DNMR) Rotational energy barriers, rates of conformational exchangeQuantify stability of atropisomers nih.gov
NMR in Chiral Solvents Spectral separation of enantiomersDetermination of enantiomeric purity rsc.org
2D NOESY NMR Through-space correlations, intermolecular interactionsElucidate interactions with chiral resolving agents nih.gov
Vibrational Circular Dichroism (VCD) Absolute configuration of chiral moleculesAssignment of absolute stereochemistry to atropisomers

Expanding Applications in Emerging Fields of Chemical Science and Technology

The unique combination of a halogenated biphenyl structure and a nitrile functional group positions this compound as a promising building block for next-generation materials and therapeutics.

In materials science , biphenyl derivatives are foundational to the development of liquid crystals and organic semiconductors. royalsocietypublishing.orgresearchgate.net The rigid biphenyl core provides thermal stability, while the polar nitrile group can influence molecular packing and electronic properties. Future research could explore the synthesis of polymers or small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs) or field-effect transistors.

In medicinal chemistry , the biphenyl scaffold is a privileged structure found in numerous marketed drugs. rsc.orgresearchgate.net The nitrile group itself is a key pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov Furthermore, biphenyl sulfonamides have shown potent and selective inhibition of carbonic anhydrase isoforms, suggesting that derivatives of this compound could be explored as inhibitors for various therapeutic targets. acs.orgnih.gov The automated synthesis of compound libraries would be particularly powerful in this context, enabling rapid screening for biological activity.

Q & A

Q. What are the standard synthetic routes for 2'-Chloro-[1,1'-biphenyl]-2-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , using precursors like 2-chlorophenylboronic acid and 2-bromobenzonitrile. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol% loading) .
  • Solvent : Tetrahydrofuran (THF) or toluene with aqueous Na₂CO₃ as a base.
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 12–24 hours . Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield optimization requires careful control of stoichiometry and catalyst activity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : ¹H/¹³C NMR to confirm biphenyl connectivity and substituent positions (e.g., chloro and cyano groups). The chloro group typically shows deshielding in ¹³C NMR (~140 ppm) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₈ClN, calc. 213.03 g/mol) .
  • IR : Stretching frequencies for C≡N (~2230 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : In airtight containers away from light and moisture.
  • Waste Disposal : Follow hazardous waste protocols for halogenated organics .

Q. How do the functional groups (chloro and cyano) influence molecular interactions in drug design?

  • Cyano Group : Participates in hydrogen bonding with target proteins (e.g., kinase inhibitors) and enhances metabolic stability .
  • Chloro Group : Increases lipophilicity (logP) and influences π-π stacking with aromatic residues in binding pockets .
  • Biphenyl Core : Facilitates planar orientation for optimal target engagement .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • Molecular Docking : Screens interactions with targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite. Focus on chloro-cyano spatial orientation for binding affinity .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Q. What crystallographic techniques resolve the solid-state structure of this compound?

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grown crystals (ethanol/water) are analyzed using APEX2 detectors. SHELXL97 refines structures, revealing bond angles and packing motifs .
  • Key Metrics : Cl–C bond length (~1.74 Å), dihedral angles between biphenyl rings (5–15°) .
  • PLATON Validation : Checks for voids, H-bonding networks, and thermal motion anisotropy .

Q. How should researchers address contradictory data in synthesis yields or spectroscopic results?

  • Yield Discrepancies : Trace oxygen/moisture in reactions (use Schlenk techniques) or catalyst deactivation (add fresh ligand) .
  • NMR Signal Splitting : Check for atropisomerism (restricted biphenyl rotation) via variable-temperature NMR .
  • Purity Conflicts : Cross-validate HPLC with GC-MS to detect volatile impurities .

Q. Can AI-driven platforms like ICReDD optimize reaction pathways for novel derivatives?

  • Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) predict intermediates and transition states .
  • Machine Learning : Trains on existing biphenyl synthesis data to recommend solvent/base combinations.
  • Feedback Loops : Experimental results (e.g., failed reactions) refine computational models iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.